8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a dimethoxyphenyl group linked to an oxooctanoic acid chain. Its molecular formula is with a molecular weight of 294.35 g/mol. The compound is identified by the CAS number 898792-57-9 and is significant in various scientific applications due to its unique structural properties.
This compound can be synthesized through various chemical methods, which will be discussed in detail later. It is available for purchase from specialized chemical suppliers and is often used in research settings.
8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid falls under the category of organic compounds, specifically within the class of carboxylic acids due to the presence of the carboxyl functional group. It also features aromatic characteristics due to the dimethoxyphenyl moiety.
The synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethoxyphenylacetic acid with appropriate reagents to introduce the oxooctanoic acid moiety.
The molecular structure of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid features a central octanoic acid chain with a carbonyl group (oxo) at one end and a dimethoxy-substituted phenyl group at the other end.
8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid can undergo various chemical transformations:
The mechanism of action for 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific biological targets such as enzymes or receptors. The dimethoxyphenyl group enhances binding affinity and specificity, while the oxooctanoic acid moiety participates in biochemical pathways that modulate protein activity and influence cellular processes.
The compound's physical state and solubility characteristics make it suitable for various applications in organic synthesis and biological studies.
The synthesis of 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid (CAS 898792-57-9) predominantly follows a multi-step organic synthesis approach centered on Friedel-Crafts acylation as the pivotal transformation. The canonical pathway initiates with 3,5-dimethoxybenzene (1,3-dimethoxybenzene) and suberoyl chloride (octanedioyl dichloride) as principal precursors. In the critical first step, Lewis acid catalysis, typically aluminum chloride (AlCl₃), facilitates electrophilic aromatic substitution where the acid chloride attacks the electron-rich aromatic ring, preferentially at the para position relative to one methoxy group, yielding the intermediate keto-acid chloride [3] . This intermediate undergoes controlled hydrolysis to yield 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid, with the reaction sequence requiring precise stoichiometric control to prevent diacylation or ring substitution at undesired positions [4] [7].
Alternative routes employ substituted phenyl precursors with pre-existing methoxy groups. For example, protection strategies may be employed when using hydroxybenzaldehyde derivatives, where dimethylation precedes acylation. The C8 chain is typically introduced as a dicarboxylic acid derivative (e.g., suberic acid monoethyl ester chloride) to allow selective reaction at one terminus while preserving the carboxylic acid functionality at the other. Final deprotection or hydrolysis steps yield the target molecule, characterized by its signature ketone carbonyl (¹⁷C=O) and carboxylic acid (-COOH) functionalities confirmed via NMR and IR spectroscopy [3] [4] [7]. Purification commonly employs recrystallization from ethanol/water mixtures or chromatography on silica gel, achieving purities >95% as verified by HPLC [3].
Table 1: Key Intermediates in the Synthesis of 8-(3,5-Dimethoxyphenyl)-8-oxooctanoic Acid
Intermediate | Chemical Structure | Role in Synthesis | Typical Yield |
---|---|---|---|
3,5-Dimethoxybenzene | 1,3-(CH₃O)₂C₆H₄ | Electron-rich aromatic substrate | 95-98% (commercial) |
Suberoyl Chloride | ClOC-(CH₂)₆-COCl | Acylating agent | 80-85% (synthesis) |
Keto-Acid Chloride Intermediate | (CH₃O)₂C₆H₃C(O)(CH₂)₆COCl | Direct Friedel-Crafts product | 65-75% |
Hydrolyzed Product | (CH₃O)₂C₆H₃C(O)(CH₂)₆COOH | Final compound before purification | 70-85% |
The Friedel-Crafts acylation step is critically dependent on Lewis acid catalysts and solvent environment optimization. Aluminum chloride (AlCl₃) remains the predominant catalyst, typically employed in stoichiometric or near-stoichiometric quantities (1.0-1.2 equivalents relative to the acid chloride) to ensure complete complexation with the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon . Reactions proceed under anhydrous conditions in aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). DCE is often preferred due to its higher boiling point (83°C), enabling reactions at elevated temperatures (40-50°C) which improve reaction kinetics without significant decomposition [4] .
Protic solvents are strictly avoided during the acylation step as they decompose the Lewis acid catalyst and the reactive acyl chloride electrophile. However, in subsequent hydrolysis steps to convert the keto-acid chloride intermediate into the carboxylic acid, controlled aqueous workup is essential. This is often performed using mild alkaline conditions (e.g., saturated sodium bicarbonate solution) followed by acidification with dilute HCl to liberate the carboxylic acid [3] [4]. Catalytic optimization studies indicate that replacing traditional AlCl₃ with milder Lewis acids like FeCl₃ or BF₃·OEt₂ can reduce side reactions (e.g., demethylation of the methoxy groups or ring chlorination) but often at the expense of reduced acylation yield (typically 10-15% lower) . Solvent-free methodologies under microwave irradiation have been explored but lack scalability for industrial production [4].
The choice of aromatic precursor significantly impacts the efficiency and regioselectivity of the synthesis. 3,5-Dimethoxybenzene is the optimal substrate due to the strong electron-donating nature of the two methoxy (-OCH₃) groups, which activate the ring towards electrophilic substitution and direct the acyl group predominantly to the 1-position (between the two methoxy groups) [3] [4] [7]. This high regioselectivity (>98%) minimizes isomeric byproducts. Alternative precursors like 3,5-dihydroxybenzene require protection (methylation) before acylation, adding synthetic steps and reducing overall yield. Electron-deficient aromatic rings (e.g., 3,5-dinitrobenzene) are completely unreactive under standard Friedel-Crafts acylation conditions for this synthesis .
Variations in the aliphatic chain precursor focus on suberic acid derivatives. While suberoyl chloride (ClOC-(CH₂)₆-COCl) is standard, alternatives include suberic acid monoesters (e.g., monoethyl suberate) activated with coupling agents like oxalyl chloride. Longer (azelaic, C9) or shorter (pimelic, C7) chain diacid chlorides lead to homologous compounds (9-(3,5-dimethoxyphenyl)-9-oxononanoic acid or 7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid) with different physicochemical properties [4] . The C8 chain length in the target molecule is optimal for crystallinity and purification behavior. Precursor cost analysis indicates that while suberic acid itself is relatively expensive, in situ generation of suberoyl chloride from suberic acid and thionyl chloride (SOCl₂) is economically viable for large-scale production [3] [4].
Table 2: Impact of Precursor Variations on Synthesis Efficiency
Precursor Variation | Reaction Yield | Major Byproduct/Issue | Relative Cost Factor |
---|---|---|---|
Aromatic: 3,5-Dimethoxybenzene | 65-75% | Minimal (<2%) | 1.0 (reference) |
Aromatic: 3,5-Dihydroxybenzene (protected) | 45-55% | Incomplete methylation, deprotection losses | 1.8 |
Aromatic: 3,5-Dichlorobenzene | <5% | Lack of reactivity | 0.7 |
Chain: Suberoyl Chloride (C8) | 65-75% | - | 1.0 (reference) |
Chain: Pimeloyl Chloride (C7) | 60-70% | Lower crystallinity | 0.9 |
Chain: Azelaoyl Chloride (C9) | 60-68% | Oily product, harder purification | 1.2 |
Chain: Monoethyl Suberate + Oxalyl Chloride | 60-70% | Ester hydrolysis required | 1.3 |
Traditional batch synthesis of 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid faces challenges in scalability, primarily due to exothermicity control during Friedel-Crafts acylation and inconsistent heat/mass transfer. Continuous flow reactor systems present a transformative solution, enabling precise control over reaction parameters (residence time, temperature, mixing) and significantly improving reproducibility and safety profile [3] . In optimized flow setups, solutions of 3,5-dimethoxybenzene and suberoyl chloride in DCE are precisely metered into a static mixer, followed by introduction of AlCl₃ slurry. The reaction stream passes through a temperature-controlled tubular reactor (maintained at 45-50°C) with a residence time of 15-20 minutes, achieving near-complete conversion (>95%) [4].
The keto-acid chloride intermediate is then hydrolyzed in-line by merging the output stream with a controlled flow of aqueous NaHCO₃, followed by a pH adjustment module adding dilute HCl. Continuous liquid-liquid separation extracts the crude product into an organic phase (ethyl acetate), which is then concentrated in-line via falling film evaporation. This integrated approach reduces total synthesis time from 24-48 hours in batch to under 2 hours in flow, while improving overall yield to 80-85% and enhancing purity (>98%) by minimizing exposure to degrading conditions [3] [4]. Key advantages include:
Table 3: Batch vs. Continuous Flow Process Parameters for Key Synthesis Steps
Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow |
---|---|---|---|
Reaction Temperature | 0°C → RT (difficult control) | Precise 45-50°C throughout | ✔️ Superior exotherm management |
Reaction Time (Acylation) | 4-6 hours | 15-20 minutes | ✔️ 12-24x faster kinetics |
Overall Yield (Crude) | 65-75% | 80-85% | ✔️ 10-15% absolute increase |
Purity After Workup | 90-95% | 97-99% | ✔️ Reduced byproduct formation |
Scale-up Method | Size increase (riskier) | Parallel units ("numbering up") | ✔️ Linear, predictable scaling |
Heat Transfer Efficiency | Low (jacket cooling) | High (large surface/volume) | ✔️ Prevents decomposition |
Handling of Hazardous Reagents | Bulk quantities | Small volumes in system | ✔️ Enhanced safety |
These advancements position continuous manufacturing as the frontier for cGMP-compliant production of 8-(3,5-dimethoxyphenyl)-8-oxooctanoic acid, meeting the demands of pharmaceutical intermediates and specialty chemical markets [3] [4].
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